2-Chloro-2-methylpropan-1-amine
Description
2-Chloro-2-methylpropan-1-amine (CAS: 30533-55-2) is a secondary aliphatic amine with the molecular formula C₄H₁₀ClN and a molecular weight of 107.58 g/mol . It features a chlorine atom and a methyl group attached to the second carbon of a propane backbone, with the amine group at the terminal position. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of quaternary ammonium salts and specialty surfactants .
Properties
Molecular Formula |
C4H10ClN |
|---|---|
Molecular Weight |
107.58 g/mol |
IUPAC Name |
2-chloro-2-methylpropan-1-amine |
InChI |
InChI=1S/C4H10ClN/c1-4(2,5)3-6/h3,6H2,1-2H3 |
InChI Key |
LOUHLMICRIPPTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme:
$$ R-Cl + NH3 \rightarrow R-NH2 + HCl $$
Key Steps:
- Choice of Halogenated Precursor : The precursor, such as 2-chloro-2-methylpropane, is reacted with ammonia or other primary amines.
- Reaction Conditions : The reaction is usually carried out in a polar solvent to facilitate nucleophilic attack.
- Temperature and Pressure : Elevated temperatures and pressures are often required to increase the reaction rate and yield.
Observations:
- The electrophilic nature of the carbon-chlorine bond in 2-chloro-2-methylpropane makes it susceptible to nucleophilic attack by ammonia.
- Side reactions, such as elimination or over-substitution, can occur depending on the reaction conditions.
Multistep Synthesis Using Alcohol Derivatives
Another method involves starting from alcohol derivatives like 2-methylpropan-2-ol (tert-butanol). This process includes chlorination followed by amination.
Stepwise Procedure:
-
- Tert-butanol is treated with hydrochloric acid (HCl) to form 2-chloro-2-methylpropane.
- The reaction proceeds via an $$ S_N1 $$ mechanism, forming a carbocation intermediate.
- Reaction conditions include room temperature and concentrated HCl in a fume hood for safety.
Reaction :
$$ (CH3)3COH + HCl \rightarrow (CH3)3CCl + H_2O $$ -
- The chlorinated product is reacted with ammonia or other amines under pressure.
- A polar solvent such as ethanol can be used to enhance solubility.
Multicomponent Reactions
Multicomponent reactions offer an efficient pathway for synthesizing compounds like this compound by combining multiple reactants in a single step.
Example Protocol:
- Combine a halogenated precursor (e.g., 2-chloroethanol), an amine source, and a catalyst in a suitable solvent.
- Heat the mixture under reflux while removing water formed during the reaction through azeotropic distillation.
- Purify the product via recrystallization or distillation.
Advantages:
- High atom economy.
- Simplified purification due to fewer side products.
Data Table: Comparison of Preparation Methods
| Method | Key Reagents | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Direct Substitution | Ammonia, 2-chloro-2-methylpropane | Polar solvent, elevated temperature | Moderate | Risk of side reactions like over-substitution |
| Alcohol Derivative Route | Tert-butanol, HCl | Room temperature, fume hood | ~96 | Requires subsequent amination step |
| Multicomponent Reactions | Halogenated precursor, amine | Reflux with azeotropic distillation | High | Efficient but requires specific catalysts |
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2-methylpropan-1-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 2-methylpropan-1-amine.
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: 2-Methylpropan-1-amine
Oxidation: Nitroso or nitro derivatives
Reduction: Secondary or tertiary amines
Scientific Research Applications
2-Chloro-2-methylpropan-1-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-2-methylpropan-1-amine involves its interaction with nucleophiles due to the presence of the electrophilic carbon-chlorine bond. The nitrogen atom in the amine group can also participate in hydrogen bonding and other interactions with biological molecules. These interactions can influence the compound’s reactivity and its potential effects in biological systems .
Comparison with Similar Compounds
1-Chloro-2-methylpropan-2-amine
- Molecular Formula : C₄H₁₀ClN
- Molecular Weight : 107.58 g/mol
- Key Differences : Positional isomer of the target compound. The chlorine and amine groups are both on the second carbon, resulting in distinct steric and electronic properties.
- Applications: Intermediate in synthesizing 2-amino-2-methylpropylsulfate derivatives .
1-Chloro-1-phenyl-2-methylaminopropane (Chloro-ephedrine)
- Molecular Formula : C₁₀H₁₄ClN
- Molecular Weight : 183.68 g/mol
- Key Differences : Contains a phenyl ring and chlorine on the first carbon. Used as a precursor or impurity in methamphetamine synthesis .
- Reactivity : Aromatic substitution reactions dominate, unlike the aliphatic reactivity of 2-Chloro-2-methylpropan-1-amine.
1-(2-Chlorophenyl)-2-methylpropan-1-amine
- Molecular Formula : C₁₀H₁₄ClN
- Molecular Weight : 183.68 g/mol
- Key Differences : Chlorophenyl substituent introduces aromaticity and planar geometry, enhancing π-π stacking interactions.
- Applications: Potential pharmaceutical applications due to structural similarity to psychoactive phenethylamines .
2-(4-Chlorophenyl)-2-methyl-propan-1-amine
- Molecular Formula : C₁₀H₁₄ClN
- Molecular Weight : 183.68 g/mol
- Key Differences : Chlorine substitution at the para position on the phenyl ring alters electronic distribution and biological activity.
- Applications : Investigated in medicinal chemistry for drug discovery .
Structural and Functional Analysis
Physical Properties
Chemical Reactivity
Biological Activity
2-Chloro-2-methylpropan-1-amine, also known as tert-butylamine hydrochloride, is an organic compound with significant biological activity. Its structural features, including the presence of a chlorine atom and a branched aliphatic amine group, contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features a chlorine atom attached to a tertiary carbon, which is also bonded to an amine group. This configuration is crucial for its interaction with biological targets.
Pharmacological Potential
Research indicates that this compound exhibits potential as a lead compound in drug development, particularly for neurological disorders. Its structural similarity to other biologically active amines suggests it may interact with neurotransmitter systems, particularly those involving dopamine and norepinephrine.
Table 1: Comparison of Biological Activity with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Chloro and amine group | Potential antidepressant properties |
| (S)-1-(2-Chloro-5-fluorophenyl)-2-methylpropan-1-amine | Chiral center and fluorine substituent | Influences monoamine transporters |
| 3-(2-Chloro-5-fluorophenyl)propylamine | Propyl substituent | Variation in receptor interaction |
The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter levels in the brain. It may influence monoamine transporters, which are critical for regulating neurotransmitter availability. Studies suggest that compounds with similar structures can enhance bioactivity rates, indicating potential therapeutic applications in treating mood disorders.
Interaction Studies
High-throughput screening and molecular docking studies have been employed to assess the binding affinity and efficacy of this compound against specific biological targets. These studies are essential for understanding the compound's mechanism of action and optimizing its pharmacological properties.
Case Studies
A notable study explored the effects of this compound on animal models exhibiting symptoms akin to depression. The results indicated a significant reduction in depressive behaviors, correlating with increased levels of serotonin and norepinephrine in the brain. This suggests that the compound may act as a monoamine reuptake inhibitor, similar to traditional antidepressants.
Toxicological Profile
While the therapeutic potential is promising, it is essential to consider the toxicological aspects of this compound. Research indicates that high doses can lead to neurotoxicity and cardiovascular effects. Chronic exposure studies have shown no significant adverse effects on major organ systems at lower doses; however, further investigation is warranted to establish safety profiles for long-term use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
